1,3-オクタジエン

概要

説明

1,3-Octadiene is a diolefin with eight carbon atoms, represented by the molecular formula C₈H₁₄. It is a colorless liquid with a unique smell and is highly flammable . This compound is primarily used in organic synthesis reactions and serves as an important intermediate in the preparation of rubber, polymers, and other organic compounds .

科学的研究の応用

1,3-Octadiene has several scientific research applications, including:

Chemistry: Used as a monomer in the synthesis of polymers and copolymers. It is also used in the study of reaction mechanisms and kinetics.

Biology: Investigated for its potential role in biological systems and its interactions with enzymes and other biomolecules.

Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of synthetic rubber, adhesives, and coatings.

作用機序

Target of Action

1,3-Octadiene, also known as Octadiene, is a type of diene hydrocarbon with eight carbon atoms It can participate in various chemical reactions, particularly in organic synthesis .

Mode of Action

1,3-Octadiene can undergo a variety of chemical reactions. One notable reaction is the Diels-Alder reaction, a [4 + 2] cycloaddition that results in the formation of a six-membered ring . This reaction is significant in synthetic chemistry and allows for the creation of complex structures from simpler precursors.

Biochemical Pathways

It has been detected as a volatile aromatic compound in certain rice cultivars, contributing to their unique aroma .

Result of Action

The primary result of 1,3-Octadiene’s action is the formation of new compounds through reactions such as the Diels-Alder reaction . In the context of organic synthesis, this can lead to the production of a wide variety of complex structures.

Action Environment

1,3-Octadiene is a flammable liquid that should be stored in a closed container and kept away from oxygen, strong oxidizers, and strong acids . Its reactivity and stability can be influenced by environmental factors such as temperature and pressure. Proper safety measures, including the use of appropriate personal protective equipment, should be followed when handling this compound .

準備方法

Synthetic Routes and Reaction Conditions: 1,3-Octadiene is typically synthesized through a multi-step reaction process involving propylene. The initial step involves the hydrogenation of propylene to produce 1-octene. Subsequently, 1-octene reacts with acetylene to yield 1,3-octadiene .

Industrial Production Methods: In industrial settings, the production of 1,3-octadiene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The compound is stored in closed containers to prevent contact with oxygen, strong oxidants, and strong acids due to its flammability and volatility .

化学反応の分析

Types of Reactions: 1,3-Octadiene undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas in the presence of a catalyst.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and acids.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous solution.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogens such as chlorine or bromine in the presence of light or heat.

Major Products:

Oxidation: Produces epoxides or diols.

Reduction: Produces alkanes.

Substitution: Produces halogenated alkenes.

類似化合物との比較

1,3-Butadiene: A four-carbon diolefin with similar reactivity but different physical properties.

1,5-Hexadiene: A six-carbon diolefin with similar chemical behavior but different applications.

1,7-Octadiene: An isomer of 1,3-octadiene with the double bonds located at different positions.

Uniqueness: 1,3-Octadiene is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its eight-carbon chain provides a balance between reactivity and stability, making it a valuable intermediate in organic synthesis .

生物活性

1,3-Octadiene is a linear acyclic hydrocarbon classified as an alkadiene, characterized by the presence of two double bonds in its structure. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial and antioxidant properties. This article explores the biological activity of 1,3-octadiene through a review of recent research findings, case studies, and data tables.

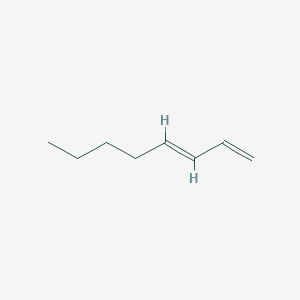

1,3-Octadiene has the molecular formula and a molecular weight of approximately 110.19 g/mol. Its structure can be represented as follows:

This compound is notable for its volatility and has been detected in various biological matrices, indicating potential roles in plant biology and human health.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1,3-octadiene. For instance, it has been identified as a volatile organic compound (VOC) produced by certain fungal species such as Zygosaccharomyces furfuracea. This compound demonstrates protective effects against pathogens by activating defense mechanisms in plants .

In a comparative study on the antimicrobial efficacy of various compounds, 1,3-octadiene exhibited significant inhibition against several bacterial strains. The following table summarizes the antimicrobial activity of 1,3-octadiene against selected microorganisms:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Candida albicans | 12 |

Study on Plant Defense Mechanisms

A notable case study investigated the role of VOCs in plant defense mechanisms against pathogens. In this study, grapevine plants treated with VOCs from Trichoderma spp., including 1,3-octadiene, showed enhanced resistance to downy mildew (Plasmopara viticola). The study concluded that 1,3-octadiene contributes to activating defense-related processes in plants .

Metabolomic Studies

Metabolomic analyses have detected 1,3-octadiene in pulses and other food sources. This suggests its potential as a biomarker for dietary intake and its implications for health. The presence of this compound in human metabolism indicates that it could play a role in modulating biological pathways related to health and disease .

特性

IUPAC Name |

(3E)-octa-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3,5,7H,1,4,6,8H2,2H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYUSOHYEPOHLV-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Record name | OCTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301020810 | |

| Record name | (E)-1,3-Octadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octadiene appears as a colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air. May be mildly toxic by inhalation and ingestion. Used to make other chemicals., Colorless liquid; [CAMEO] | |

| Record name | OCTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16220 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

63597-41-1, 1002-33-1, 39491-65-1 | |

| Record name | OCTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Octadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-1,3-Octadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039491651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063597411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-1,3-Octadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Octadiene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040966 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。